molecular formula C19H22N4O3S2 B3750013 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 380876-49-3

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B3750013
CAS No.: 380876-49-3
M. Wt: 418.5 g/mol
InChI Key: SRBDOZDXWHZQAH-KAMYIIQDSA-N
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Description

The compound 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a fused pyrido[1,2-a]pyrimidin-4-one core. Key structural attributes include:

  • Pyrido[1,2-a]pyrimidin-4-one scaffold: A bicyclic system with a methyl group at position 9 and a propylamino substituent at position 2.
  • Thiazolidinone moiety: A 1,3-thiazolidin-4-one ring substituted with a 2-methoxyethyl group at position 3 and a thioxo group at position 2.
  • (Z)-Configuration: The exocyclic double bond between the pyrido-pyrimidinone and thiazolidinone rings adopts a Z-configuration, critical for spatial orientation and intermolecular interactions .

Properties

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[[9-methyl-4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S2/c1-4-7-20-15-13(17(24)22-8-5-6-12(2)16(22)21-15)11-14-18(25)23(9-10-26-3)19(27)28-14/h5-6,8,11,20H,4,7,9-10H2,1-3H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBDOZDXWHZQAH-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380876-49-3
Record name 3-{(Z)-[3-(2-METHOXYETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-9-METHYL-2-(PROPYLAMINO)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological activities. Its structure incorporates various functional groups, suggesting versatility in medicinal applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings.

Structural Characteristics

The molecular formula of the compound is C23H29N5O4S2C_{23}H_{29}N_5O_4S^2, with a molar mass of approximately 460.61 g/mol. The compound features a thiazolidinone moiety and a pyrido-pyrimidinone framework, which are known for their bioactive properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this structure. A significant investigation reported that derivatives of thiazolidinone exhibited antibacterial activity against various Gram-positive and Gram-negative bacteria. The activity of these compounds exceeded that of conventional antibiotics such as ampicillin and streptomycin by 10–50 times .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Most Sensitive BacteriumMost Resistant Bacterium
Compound 80.004–0.030.008–0.06Enterobacter cloacaeE. coli
Compound 110.0150.030Bacillus cereusM. flavus
Compound 120.0080.020Staphylococcus aureusE. coli

The most active compound in the study was identified as compound 8 , which demonstrated remarkable efficacy against Enterobacter cloacae. The structure–activity relationship indicated that specific substituents on the thiazolidinone moiety significantly influenced antibacterial potency .

Antifungal Activity

The same derivatives also exhibited antifungal properties, with minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.06 mg/mL against various fungi, including Trichoderma viride and Aspergillus fumigatus. The docking studies suggested that these compounds interact effectively with fungal targets, leading to their inhibition .

Anticancer Activity

In addition to antimicrobial effects, the compound's potential anticancer activity has been explored through various assays. For instance, derivatives have shown significant cytotoxicity against the MCF-7 breast cancer cell line using the MTT assay, with some compounds exhibiting activity comparable to doxorubicin .

Table 2: Anticancer Activity Against MCF-7 Cell Line

CompoundIC50 (µM)Reference Compound
Compound 7b5.6Doxorubicin (10)
Compound 8c4.3Doxorubicin (10)

These findings underscore the importance of further investigating the anticancer mechanisms of these compounds, particularly their ability to induce apoptosis in cancer cells.

Molecular docking studies have provided insights into how this compound interacts with biological targets at a molecular level. The binding affinities observed suggest that it may act on enzymes or receptors involved in critical disease pathways, potentially leading to novel therapeutic applications .

Scientific Research Applications

Research indicates that this compound may exhibit various biological activities, including:

Antimicrobial Properties

Several studies have explored the antimicrobial efficacy of thiazolidinone derivatives, which include compounds similar to the one . These derivatives have shown promise against a range of bacteria and fungi, suggesting that our compound may share these properties due to its structural similarities.

Anticancer Activity

Thiazolidinone-based compounds have been investigated for their anticancer potential. The incorporation of a pyrido-pyrimidine scaffold may enhance the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells.

Anti-inflammatory Effects

Compounds with similar thiazolidinone structures have demonstrated anti-inflammatory effects in various models. This suggests that our target compound could also be evaluated for its potential to modulate inflammatory pathways.

Research Findings

Recent studies have highlighted the importance of thiazolidinone derivatives in drug discovery. Notable findings include:

  • Mechanism of Action : Thiazolidinones are known to interact with specific enzymes and receptors, potentially disrupting cellular processes in pathogens or cancer cells.
  • Synergistic Effects : The combination of this compound with other antimicrobial agents could lead to enhanced efficacy, reducing the likelihood of resistance development.
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the thiazolidinone core affect biological activity can guide further synthesis and optimization efforts.

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of thiazolidinone derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly increased potency compared to standard antibiotics.

Case Study 2: Anticancer Screening

In vitro studies on cancer cell lines demonstrated that thiazolidinone derivatives could inhibit cell proliferation and induce apoptosis through mitochondrial pathways. The specific role of the pyrido-pyrimidine structure in enhancing anticancer activity was emphasized.

Comparison with Similar Compounds

Modifications to the Amino Substituent

The 2-position of the pyrido-pyrimidinone core is a key site for functionalization. Variations here significantly alter physicochemical and biological properties:

Compound Name / ID Substituent at Position 2 Impact on Properties Reference
Compound A (Target) Propylamino Moderate lipophilicity; balances solubility and membrane permeability
Analog from (1-Phenylethyl)amino Increased aromaticity and steric bulk; may enhance receptor binding but reduce solubility
Analog from Ethylamino Shorter alkyl chain; higher polarity, potentially improved metabolic stability
Analog from (CAS 361996-85-2) 4-Methylpiperazin-1-yl Introduction of a basic piperazine ring; enhances solubility and target affinity

Key Insight : Bulky aromatic groups (e.g., phenylethyl) may improve target selectivity but compromise solubility, while polar groups (e.g., piperazine) enhance aqueous solubility and pharmacokinetics.

Thiazolidinone Substituent Modifications

The thiazolidinone ring at position 3 is another critical region for optimization:

Compound Name / ID Thiazolidinone Substituent Impact on Properties Reference
Compound A (Target) 2-Methoxyethyl Ether linkage improves metabolic stability; moderate electron-donating effects
Analog from 2-Phenylethyl Aromatic substitution increases lipophilicity and π-π stacking potential
Analog from (CAS 374097-55-9) Tetrahydro-2-furanylmethyl Oxygenated heterocycle enhances polarity and hydrogen-bonding capacity
Compound 10a from 4-Oxo-3-phenyl Phenyl group introduces steric hindrance; may reduce enzymatic degradation

Key Insight : Alkyl ethers (e.g., 2-methoxyethyl) offer a balance between stability and polarity, while aromatic or heterocyclic substituents modulate electronic and steric profiles.

Core Scaffold Variations

Replacement of the pyrido[1,2-a]pyrimidinone core with other fused systems alters molecular planarity and bioactivity:

Compound Name / ID Core Structure Biological Activity Reference
Compound A (Target) Pyrido[1,2-a]pyrimidin-4-one Likely kinase inhibition or anti-inflammatory
Compounds 10a–b () Pyrazolo[3,4-d]pyrimidin-4-one Demonstrated anti-inflammatory and ulcerogenicity
Compounds in 4H-Pyrido[1,2-a]pyrimidin-4-one Varied substituents (e.g., piperazine) for solubility

Q & A

Q. What are the critical synthetic intermediates and reaction steps for preparing this compound?

The synthesis involves sequential heterocyclic ring formations. Key intermediates include:

  • 6-Amino-1,3-dimethyluracil derivatives (precursor for pyrimidinone core) .
  • Schiff base intermediates formed via condensation of aldehydes with amino groups, followed by cyclization with 2-mercaptoacetic acid to form the thiazolidinone ring .
  • Z-configuration stabilization using steric or electronic directing groups during the final coupling step . Reaction optimization (e.g., anhydrous conditions, controlled pH) minimizes side products like thiol oxidation byproducts .

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and Z/E isomerism via coupling constants and NOESY correlations .
  • IR Spectroscopy : Detects thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How is the purity of the compound assessed during synthesis?

  • HPLC with UV/Vis detection (λ = 254–280 nm) monitors reaction progress and purity.
  • Melting point analysis identifies polymorphic forms .
  • Elemental analysis confirms stoichiometry, particularly for sulfur content in the thiazolidinone moiety .

Advanced Questions

Q. What computational methods predict the compound’s reactivity and non-covalent interactions?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) and tautomeric equilibria .
  • Molecular Dynamics (MD) : Simulates solvent effects on conformation and aggregation .
  • Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock .

Q. How can researchers resolve contradictions between solution-state NMR and crystallographic data?

  • Variable-Temperature NMR : Identifies dynamic processes (e.g., ring puckering) that cause spectral averaging .
  • High-Resolution X-ray Diffraction : SHELXL refinement with anisotropic displacement parameters resolves bond-length discrepancies .
  • Solid-State NMR : Cross-validates crystallographic data for rigid moieties .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) identifies optimal temperature, solvent, and catalyst ratios .
  • Flow Chemistry : Continuous processing minimizes intermediate degradation and improves scalability for steps like Swern oxidations .

Q. How does the thioxo group influence stability and reactivity?

  • Oxidative Sensitivity : Thioxo groups (C=S) require inert atmospheres (N₂/Ar) to prevent oxidation to sulfones .
  • Chelation Potential : Coordinates transition metals (e.g., Cu²⁺), enabling catalytic applications or metal-organic framework (MOF) synthesis .

Data Analysis and Experimental Design

Q. What crystallographic software tools are recommended for structure refinement?

  • SHELX Suite (SHELXL) : Refines small-molecule structures with anisotropic displacement parameters and twin-law corrections .
  • WinGX/ORTEP : Visualizes thermal ellipsoids and validates hydrogen bonding networks .

Q. How are non-covalent interactions analyzed in supramolecular assemblies of this compound?

  • Hirshfeld Surface Analysis : Maps π-π stacking, hydrogen bonds, and van der Waals contacts in crystals .
  • Cambridge Structural Database (CSD) : Benchmarks observed interactions (e.g., S···O contacts) against similar thiazolidinone derivatives .

Q. What protocols mitigate sulfur-related side reactions during synthesis?

  • Thiol Scavengers : Additives like Hg(OAc)₂ trap free thiols to prevent disulfide formation .
  • Low-Temperature Workup : Reduces thermal decomposition of thioxo intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

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